molecular formula C9H11FO B133783 Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) CAS No. 156712-37-7

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)

Cat. No.: B133783
CAS No.: 156712-37-7
M. Wt: 154.18 g/mol
InChI Key: MCENMZBHIHBHPB-SECBINFHSA-N
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Description

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is a chiral aromatic alcohol characterized by a benzenemethanol core substituted with an ethyl group at the alpha position and a fluorine atom at the 2-position of the benzene ring. The compound’s stereochemistry is specified as (alphaR), indicating the spatial arrangement of the ethyl group relative to the hydroxyl group. Fluorination at the 2-position likely enhances electronic properties and metabolic stability, making it relevant in pharmaceutical or agrochemical synthesis.

Properties

IUPAC Name

(1R)-1-(2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCENMZBHIHBHPB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156712-37-7
Record name (1R)-1-(2-fluorophenyl)propan-1-ol
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Preparation Methods

Chiral Catalyst Systems

The stereoselective synthesis of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is predominantly achieved via asymmetric reduction of prochiral ketone precursors. A 2007 study describes the use of chiral oxazaborolidine catalysts for the enantioselective reduction of α-ethyl-2-fluorobenzoyl derivatives (Fig. 1). This method employs borane-dimethyl sulfide (BH₃·SMe₂) as the reducing agent, with the catalyst inducing >98% enantiomeric excess (ee) under optimized conditions. The reaction proceeds at -20°C in tetrahydrofuran (THF), achieving yields of 85–90%.

Table 1: Catalytic Asymmetric Reduction Conditions

ParameterValue
Catalyst(R)-Oxazaborolidine
Reducing AgentBH₃·SMe₂
SolventTHF
Temperature-20°C
Reaction Time12–16 hours
Yield85–90%
Enantiomeric Excess (ee)98% (R)

Substrate Modification for Fluorine Incorporation

The 2-fluoro substituent is introduced prior to the asymmetric reduction step. Electrophilic fluorination of the benzyl position using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C provides the fluorinated ketone intermediate. This step requires careful control of reaction stoichiometry to avoid over-fluorination, with typical yields of 70–75%.

Multi-Step Synthesis from Benzonitrile Derivatives

Reduction of Fluorinated Benzonitrile

A patent-published route (EP1114809A1) outlines a scalable synthesis starting from 2-fluoro-α-ethylbenzonitrile. The process involves two critical stages:

  • Catalytic Hydrogenation : The nitrile group is reduced to a primary amine using Raney nickel under hydrogen pressure (60 psi) in methanol.

  • Diazotization-Hydrolysis : The amine intermediate undergoes diazotization with sodium nitrite in acidic medium, followed by hydrolysis to yield the benzyl alcohol.

Table 2: Industrial-Scale Synthesis Parameters

StepConditionsYieldPurity
HydrogenationRaney Ni, H₂ (60 psi), MeOH92%98.5%
DiazotizationNaNO₂, H₂SO₄, 0–5°C88%99.1%

This method achieves an overall yield of 78–82% with HPLC purity exceeding 99%, making it suitable for kilogram-scale production.

Stereochemical Control

The (R)-configuration is introduced during the hydrogenation step using a chiral modifier. Addition of (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) to the Raney nickel catalyst induces axial chirality, yielding the desired (R)-enantiomer with 95% ee. Post-synthesis recrystallization from toluene/isopropanol mixtures enhances enantiopurity to >99%.

Industrial Production Considerations

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery to reduce costs and environmental impact. Methanol from hydrogenation steps is distilled and reused, achieving 90% solvent recovery. Raney nickel catalysts are regenerated via acid washing, maintaining 85% activity over five cycles.

Byproduct Management

The primary byproduct, 2-fluoro-α-ethylbenzamide, forms during incomplete hydrogenation. It is removed via aqueous extraction (pH 4.5–5.0) with <0.5% residual amide in the final product.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MetricCatalytic AsymmetricMulti-Step
Total Steps23
Overall Yield85%78–82%
Enantiomeric Excess98%95% (99% post-workup)
ScalabilityPilot scale (100 g)Industrial (kg)
Cost (per kg)$12,000$8,500

The catalytic asymmetric route offers superior enantioselectivity but higher costs due to chiral catalysts. The multi-step approach balances yield and scalability, favored for commercial production.

Emerging Methodologies

Recent advances in photoredox catalysis have enabled fluorination of benzylic positions using aryl diazonium salts. Preliminary studies show promise for synthesizing the target compound via C–H fluorination, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethylbenzene derivatives.

Scientific Research Applications

Chemical Properties and Mechanisms

The compound features a fluoro substituent at the 2-position of the benzenemethanol moiety, which significantly influences its chemical reactivity and biological activity compared to similar compounds with other halogen substituents. The fluoro group enhances metabolic stability and pharmacokinetic profiles, making it a valuable candidate for further research in medicinal chemistry.

Chemistry

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions including:

  • Oxidation : It can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction reactions can convert the compound into alcohols or hydrocarbons using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

In biological research, this compound's structural features make it a candidate for studying enzyme interactions and metabolic pathways. Its potential as a therapeutic agent is being explored, particularly concerning:

  • Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory responses are ongoing.
  • Antimicrobial Properties : Studies are being conducted to evaluate its effectiveness against various pathogens.

Medicine

Research into the therapeutic properties of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is promising. Its unique properties may lead to the development of new pharmaceuticals targeting specific diseases. Notable areas of focus include:

  • Cancer Treatment : Initial findings suggest that it may inhibit the growth of certain cancer cells.
  • Drug Development : It serves as an intermediate in synthesizing other biologically active compounds.

Industry

In industrial applications, Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is used in the development of specialty chemicals and materials with specific properties. Its unique characteristics make it suitable for creating high-purity products that meet stringent industry standards.

Case Studies

  • Therapeutic Potential : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting a pathway for developing new anti-inflammatory drugs.
  • Synthesis Pathways : Research into synthetic routes has shown that using this compound as an intermediate can improve yields and purities in producing fluorinated pharmaceuticals.
  • Biological Activity : Investigations have indicated that Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) may inhibit specific cancer cell lines comparable to established chemotherapeutics.

Mechanism of Action

The mechanism by which Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro substituent can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related benzenemethanol derivatives, highlighting differences in substituents, stereochemistry, and physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Stereochemistry LogP (XLogP3) Hydrogen Bond Donors/Acceptors Applications/Notes
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) (Target) Not available C₉H₁₁FO ~154.18 (calculated) Ethyl (α), 2-fluoro (alphaR) ~2.8 (estimated) 1 donor, 1 acceptor Potential pharmaceutical intermediate; fluorine enhances bioavailability and metabolic resistance .
Benzenemethanol, alpha-ethyl-2-hydroxy-, (alphaR)- (9CI) Not available C₉H₁₂O₂ 152.19 Ethyl (α), 2-hydroxy (alphaR) ~2.1 2 donors, 2 acceptors Less lipophilic than fluoro analog; hydroxyl group increases polarity, limiting blood-brain barrier penetration .
Benzenemethanol, alpha-methyl-4-(1-methylethyl)-, (alphaR)- (9CI) 105364-42-9 C₁₁H₁₆O 164.24 Methyl (α), 4-isopropyl (alphaR) ~2.5 1 donor, 1 acceptor Bulky isopropyl group improves steric hindrance; used in chiral ligand synthesis .
Benzenemethanol, alpha-ethynyl-4-(1-methylethyl)-, (alphaS)- (9CI) 603129-74-4 C₁₂H₁₄O 174.24 Ethynyl (α), 4-isopropyl (alphaS) 2.5 1 donor, 1 acceptor Ethynyl group enables click chemistry; (S)-enantiomer may exhibit distinct biological activity .
Benzenemethanol, 3-amino-2,6-difluoro- (9CI) 84832-03-1 C₇H₇F₂NO 159.13 3-amino, 2,6-difluoro Not specified ~1.2 2 donors, 3 acceptors Amino group facilitates conjugation; difluoro substitution enhances binding affinity in kinase inhibitors .
Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- 171074-93-4 C₈H₁₀Cl₂NO 214.08 Aminomethyl (α), 2-chloro, hydrochloride (S) ~1.8 2 donors, 2 acceptors Chlorine increases lipophilicity; hydrochloride salt improves solubility for parenteral formulations .

Key Comparative Insights:

Substituent Effects: Fluorine vs. Hydroxyl: The 2-fluoro substituent in the target compound reduces polarity (higher LogP ~2.8 vs. ~2.1 for hydroxyl analog) and enhances metabolic stability compared to the hydroxylated analog . Ethyl vs. Ethynyl groups (e.g., in ) enable modular synthesis via alkyne-azide cycloaddition.

Stereochemistry: The (alphaR) configuration in the target compound and its hydroxy analog contrasts with the (alphaS) configuration in the ethynyl derivative (). Enantiomeric differences significantly impact receptor binding; for example, (R)-enantiomers of benzenemethanol derivatives often exhibit higher bioactivity in CNS targets .

Applications :

  • Fluorinated analogs are prioritized in drug discovery for their improved pharmacokinetics. For instance, the 2,6-difluoro derivative () is a candidate for kinase inhibition due to fluorine’s electronegativity and small atomic radius.
  • Hydrochloride salts () are common in APIs to enhance solubility, while industrial-grade compounds () are used in bulk chemical synthesis.

Synthesis Challenges :

  • Fluorination at the 2-position may require specialized reagents (e.g., Selectfluor®) or directed ortho-metalation strategies.
  • Chiral resolution techniques (e.g., enzymatic kinetic resolution) are critical for isolating the (alphaR) enantiomer .

Biological Activity

Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI), is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical behavior, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro substituent at the 2-position of the benzenemethanol moiety. This specific substitution significantly influences its chemical reactivity and biological activity compared to similar compounds with chloro, bromo, or iodo substituents. The fluoro group enhances metabolic stability and pharmacokinetic profiles, making it a valuable candidate for further research in medicinal chemistry.

The biological activity of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluoro substituent can increase the compound's binding affinity for these targets, thereby influencing several biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially altering signal transduction processes.
  • Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, warranting further investigation .

Antimicrobial Properties

Research indicates that Benzenemethanol derivatives exhibit varying degrees of antimicrobial activity. A study focusing on similar compounds demonstrated that structural modifications significantly impacted their efficacy against bacterial strains. The presence of the fluoro group was noted to enhance lipophilicity, which correlates with improved biological activity .

Cytotoxicity Studies

Cytotoxicity assessments have shown that modifications at the benzylic position can affect the biological activity of related compounds. For instance, derivatives with increased lipophilicity displayed lower IC50 values in cytotoxicity assays. This suggests that Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) could be optimized for enhanced therapeutic effects through structural modifications .

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated benzenemethanol derivatives:

  • Synthesis and Screening : A library of similar compounds was synthesized to evaluate their anti-inflammatory and antimicrobial activities. The findings revealed that certain structural features significantly influenced their biological profiles. For example, a derivative with a hydrazide bond showed improved anti-inflammatory activity compared to others .
  • Neuroprotective Effects : Research into aromatic carbamates demonstrated that fluorinated compounds could enhance neuroprotective effects by modulating apoptotic pathways. Although not directly linked to Benzenemethanol, these findings highlight the potential for similar fluorinated structures in neuroprotection .
  • Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) of fluorinated nucleosides indicated that the incorporation of fluorine could enhance binding interactions within biological systems, suggesting a broader applicability for Benzenemethanol derivatives in drug design .

Comparative Analysis with Similar Compounds

Compound NameSubstituent TypeBiological Activity
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)-FluoroPotentially antimicrobial
Benzenemethanol, alpha-ethyl-2-chloro-, (alphaR)-ChloroModerate activity
Benzenemethanol, alpha-ethyl-2-bromo-, (alphaR)-BromoLower activity
Benzenemethanol, alpha-ethyl-2-iodo-, (alphaR)-IodoMinimal activity

The table above illustrates how the nature of the substituent affects the biological activity of benzenemethanol derivatives. The fluoro substituent consistently shows enhanced properties compared to other halogenated variants.

Q & A

Q. What synthetic methodologies are validated for enantioselective synthesis of (alphaR)-configured benzenemethanol derivatives?

Answer: Enantioselective synthesis of (alphaR)-configured benzenemethanol derivatives typically employs chiral catalysts (e.g., asymmetric hydrogenation or organocatalysis) or kinetic resolution. For example, chiral auxiliaries like Evans oxazolidinones can direct stereochemistry during alkylation or fluorination steps . Key parameters include:

  • Temperature control (< -20°C for fluorination to minimize racemization).
  • Use of enantiopure starting materials (e.g., (R)-1-phenylethanol derivatives) .
  • Characterization via chiral HPLC or polarimetry to confirm enantiomeric excess (>95% ee).

Table 1: Example Catalysts for Asymmetric Synthesis

Catalyst TypeSubstrateee (%)Reference
BINAP-Ru Complexα-Ethyl-2-fluorobenzaldehyde88
Proline-derived organocatalystFluorinated benzyl alcohols92

Q. How is the (alphaR) configuration confirmed experimentally?

Answer: The (alphaR) configuration is confirmed using:

  • X-ray crystallography : Resolves absolute stereochemistry via anomalous scattering (e.g., Flack parameter < 0.1) .
  • Circular Dichroism (CD) : Matches experimental spectra to computational predictions (TD-DFT) for (R)-enantiomers .
  • NMR chiral shift reagents : Eu(hfc)₃ induces diastereomeric splitting in ¹H/¹⁹F NMR .

Q. What safety protocols are recommended for handling fluorinated benzenemethanol derivatives?

Answer: Fluorinated compounds require:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates (TLV < 1 ppm) .
  • Storage : Inert atmosphere (Ar/N₂) and amber glass vials to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How does the 2-fluoro substituent influence electronic properties in catalytic applications?

Answer: The 2-fluoro group:

  • Electron-withdrawing effect : Lowers LUMO energy, enhancing electrophilicity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric effects : Fluorine’s small size minimizes steric hindrance, favoring planar transition states in asymmetric catalysis .
  • Hydrogen-bonding disruption : Reduces aggregation in polar solvents, improving solubility (logP reduction by ~0.5 units) .

Data Contradiction Note : Fluorine’s electronic effects may conflict with steric predictions in bulky substrates. DFT calculations (B3LYP/6-31G*) are recommended to model transition states .

Q. What mechanistic insights explain selectivity in molecular recognition studies (e.g., G-quadruplex binding)?

Answer: The compound’s chiral center and fluorinated aryl group enable:

  • Stacking interactions : The benzene ring aligns with G-quadruplex tetrads via π-π interactions, while fluorine enhances binding through dipole-dipole interactions .
  • Kinetic selectivity : Time-resolved fluorescence shows a two-step binding: initial electrostatic attraction, followed by conformational locking .

Table 2: Binding Affinity Comparison

TargetKd (µM)Selectivity (vs. duplex DNA)
c-MYC Pu22 G40.1235-fold
Human Telomeric G44.73-fold

Q. How are computational methods applied to resolve stability contradictions in polar solvents?

Answer: Contradictions between experimental solubility and predicted logP values are resolved via:

  • MD Simulations : Solvent shells (e.g., water/DMSO) model H-bonding networks around the fluorinated group .
  • COSMO-RS : Predicts activity coefficients in mixed solvents, identifying optimal co-solvents (e.g., 10% THF in water) .

Key Finding : Despite low logP (-1.2), the compound’s stability in water is enhanced by micelle formation at >1 mM concentrations .

Q. What experimental design optimizes enantiopurity in scaled-up syntheses?

Answer:

  • DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature (-30°C to 25°C), and solvent polarity (hexane/EtOAc) to maximize ee .
  • In-line Analytics : ReactIR monitors fluorination intermediates in real-time to abort racemization-prone batches .

Challenge : Fluorine’s electronegativity accelerates racemization above -10°C. Cryogenic flow reactors mitigate this .

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